Naphthalene-1,2(1H,2H)-dione, 1-(3-methoxyphenylhydrazone)

Description

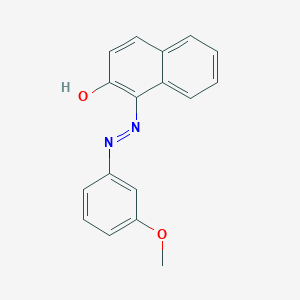

Naphthalene-1,2(1H,2H)-dione, 1-(3-methoxyphenylhydrazone) is a naphthoquinone derivative functionalized with a 3-methoxyphenylhydrazone moiety. The 3-methoxy substituent on the phenyl ring introduces electron-donating effects, influencing electronic distribution and solubility.

Properties

CAS No. |

21856-99-5 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

1-[(3-methoxyphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-19-17-15-8-3-2-5-12(15)9-10-16(17)20/h2-11,20H,1H3 |

InChI Key |

YQUBLXWXXNFKSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Biological Activity

Naphthalene-1,2(1H,2H)-dione, 1-(3-methoxyphenylhydrazone) is a synthetic compound with significant potential in medicinal chemistry, particularly due to its anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Naphthalene-1,2(1H,2H)-dione, 1-(3-methoxyphenylhydrazone) is characterized by a naphthalene backbone with a dione functional group at positions 1 and 2 and a hydrazone linkage to a 3-methoxyphenyl group. The synthesis typically involves:

- Preparation of Naphthalene-1,2-dione : Achieved through oxidation of naphthalene or specific synthetic routes.

- Formation of Hydrazone : Reacting naphthalene-1,2-dione with 3-methoxyphenylhydrazine under acidic conditions, often requiring heating and monitored via thin-layer chromatography (TLC) .

Cytotoxicity and Anticancer Potential

Research indicates that derivatives of naphthalene-1,2-dione exhibit significant cytotoxicity against various cancer cell lines. Notably:

- MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines show marked sensitivity to these compounds.

- The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells .

In vitro studies have demonstrated that Naphthalene-1,2(1H,2H)-dione derivatives can arrest the cell cycle and induce apoptosis. For instance, compound 6a was shown to significantly decrease the percentage of MDA-MB-231 cells in the G1 phase while increasing those in the S phase after treatment .

The anticancer activity of Naphthalene-1,2(1H,2H)-dione is linked to several mechanisms:

- Induction of Apoptosis : Studies have confirmed that these compounds can induce both early and late apoptosis in treated cells .

- Cell Cycle Arrest : Compounds like 6a have been shown to cause cell cycle arrest at specific phases, which is crucial for halting cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of Naphthalene-1,2(1H,2H)-dione, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalene-1,4-dione | Diketone structure | Different reactivity patterns compared to 1,2-dione |

| Phenylhydrazine | Simple hydrazine derivative | Lacks the naphthalene backbone |

| 3-Methoxybenzaldehyde | Aromatic aldehyde | No dione functionality; used in different reactions |

| Indane-1,3-dione | Similar diketone structure | Different ring structure; used extensively in biosensing |

| 5-Hydroxy-1,4-naphthoquinone | Hydroxy substituted naphthoquinone | Exhibits different biological activity |

This table illustrates how Naphthalene-1,2(1H,2H)-dione stands out due to its specific combination of structural features that contribute to its biological activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of Naphthalene-1,2(1H,2H)-dione derivatives in preclinical models:

- A study demonstrated that compound 6a not only exhibited significant in vitro cytotoxicity but also suppressed tumor growth in vivo without apparent toxicity to major organs at tested doses .

- Another investigation into naphthoquinone derivatives showed promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis focuses on structurally related naphthoquinone and isoquinoline-dione derivatives, emphasizing substituent effects on physicochemical properties and synthesis efficiency.

Spectroscopic and Electronic Properties

NMR data highlight substituent-driven electronic effects:

- 5g (2-Methoxyphenyl) : The methoxy group at the ortho position deshields adjacent aromatic protons (δ 7.13–7.58 ppm) due to restricted rotation, while the methoxy carbon resonates at δ 56.48 ppm .

- Target Compound (3-Methoxyphenyl) : Expected para-methoxy substitution would lead to reduced deshielding (cf. 5g’s ortho effects), with methoxy carbon shifts likely closer to δ 55–57 ppm.

- 5h (4-Nitrophenyl) : Strong electron-withdrawing effects from the nitro group downfield-shift adjacent protons (δ 8.44–8.54 ppm) .

Solubility and Solvatochromic Behavior

While direct data on the target compound’s solvatochromism are unavailable, comparisons can be inferred:

- Methoxy Derivatives : The 3-methoxy group likely increases polarity and water solubility compared to chloro (5f) or nitro (5h) analogs, aligning with trends in solvatochromic dyes where electron-donating groups enhance polarity sensitivity .

- Nitro Derivatives: Compounds like 5h may exhibit redshifted absorbance in polar solvents due to strong charge-transfer transitions, whereas methoxy analogs (target, 5g) could show blueshifts in nonpolar media .

Q & A

Q. Table 1. Inclusion Criteria for Toxicological Studies

| Parameter | Criteria |

|---|---|

| Species | Humans, laboratory mammals |

| Exposure Routes | Inhalation, oral, dermal |

| Health Outcomes | Hepatic, renal, respiratory effects |

| Study Type | Peer-reviewed, non-English studies translated |

| (Adapted from , Table B-1) . |

Basic: What are the key considerations in designing toxicity studies for this compound?

Methodological Answer:

Dose-Response Relationships : Use a range of doses (low to LD50) to identify thresholds for adverse effects.

Endpoint Selection : Prioritize endpoints aligned with known naphthalene toxicity, such as hepatic enzyme activity (e.g., ALT, AST) or oxidative stress markers (e.g., glutathione depletion) .

Control Groups : Include vehicle controls (e.g., solvent-only) to distinguish compound-specific effects.

Duration : Subacute (28-day) vs. chronic (90-day) exposure studies to assess cumulative toxicity .

Advanced: What analytical techniques are recommended for detecting this compound in environmental samples?

Methodological Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) :

- Derivatization : Silylation of hydroxyl groups improves volatility.

- Detection Limit : Achieve ppb-level sensitivity using selected ion monitoring (SIM) .

High-Performance Liquid Chromatography (HPLC) :

- Column : C18 reverse-phase with UV detection at λ = 254 nm (naphthalene absorption band).

- Mobile Phase : Acetonitrile/water gradient (60:40 to 90:10) .

Solid-Phase Microextraction (SPME) : Pre-concentrate samples from water or soil matrices .

Advanced: How does the methoxyphenyl substituent influence the compound’s reactivity in photochemical reactions?

Methodological Answer:

Electron-Donating Effects : The methoxy group (-OCH3) increases electron density on the aromatic ring, enhancing photo-induced charge transfer.

Solvatochromism : Use solvatochromic dyes (e.g., Reichardt’s dye) to quantify solvent polarity effects on UV-Vis absorption .

Quantum Yield Measurement : Compare fluorescence quantum yields (Φ) in polar vs. nonpolar solvents to assess excited-state behavior .

Basic: What are the primary metabolic pathways of Naphthalene-1,2(1H,2H)-dione derivatives in mammalian systems?

Methodological Answer:

Phase I Metabolism :

- Oxidation : Cytochrome P450 (CYP2E1, CYP1A2) catalyzes epoxidation of the naphthalene ring.

- Reduction : NADPH-dependent reduction of quinone to hydroquinone.

Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites for excretion .

In Vitro Models : Use hepatic microsomes or primary hepatocytes to profile metabolites .

Advanced: How can researchers address discrepancies in computational vs. experimental toxicity data?

Methodological Answer:

Parameter Optimization : Adjust DFT functionals (e.g., M06-2X for better dispersion interactions) to improve agreement with experimental LD50 values .

Machine Learning : Train models on high-quality datasets (e.g., Tox21) to predict acute toxicity.

In Silico-Experimental Hybrid Workflow :

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

Ventilation : Use fume hoods to minimize inhalation exposure during synthesis.

Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.